N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.446. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Cystic Fibrosis Treatment : A patent highlights derivatives of this compound as potential modulators of ATP-binding cassette transporters for treating cystic fibrosis. These transporters play a crucial role in maintaining cellular homeostasis, and their modulation could impact disease progression.
- Direct Synthesis of 4H-benzo[d][1,3]dioxin-4-ones : Researchers have described a method for synthesizing 4H-benzo[d][1,3]dioxin-4-one derivatives directly from salicylic acids and acetylenic esters. The reaction is mediated by copper iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. These derivatives serve as valuable intermediates in organic synthesis.
- Salicylamides : Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords corresponding salicylamides . These compounds may have potential pharmaceutical applications due to their structural features.
- Molecular Formula and Weight : The compound has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol .
- Benzo[d][1,3]dioxole-Type Alkaloids : Modified synthetic routes have been applied to the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including coptisines and dibenzopyrrocolines . These alkaloids exhibit diverse biological activities.
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Pharmaceutical Applications
Chemical Properties and Structure
Total Synthesis of Natural Products
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c26-20(22-11-14-1-4-18-19(9-14)30-13-29-18)12-25-17(15-2-3-15)10-16(23-25)21(27)24-5-7-28-8-6-24/h1,4,9-10,15H,2-3,5-8,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVAYXLUNJGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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